N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide
Overview
Description
“N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide” is a complex organic compound. It contains a benzoyl group (benzene ring attached to a carbonyl), an amino group (NH2), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl attached to an amine). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl, benzyloxy, and carboxamide groups, as well as the thiophene ring, would contribute to the overall structure. These groups could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzoyl and carboxamide groups could undergo reactions with nucleophiles, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Safety and Hazards
Future Directions
The study of complex organic compounds like “N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide” is a vibrant field of research with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could explore its synthesis, properties, and potential applications .
Properties
IUPAC Name |
N-[3-[(3-phenylmethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24(19-9-4-12-22(15-19)30-17-18-7-2-1-3-8-18)26-20-10-5-11-21(16-20)27-25(29)23-13-6-14-31-23/h1-16H,17H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWROLFRRZGYJED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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